

In-Depth Technical Guide: 4-bromo-1-ethyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-bromo-1-ethyl-5-methyl-1H-pyrazole

Cat. No.: B1344454

[Get Quote](#)

CAS Number: 1171667-09-6

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **4-bromo-1-ethyl-5-methyl-1H-pyrazole**, a substituted pyrazole of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in public scientific literature, this guide also includes information on closely related analogues and general methodologies for the synthesis and characterization of 4-bromopyrazole derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-bromo-1-ethyl-5-methyl-1H-pyrazole**.

Property	Value	Source
CAS Number	1171667-09-6	-
Molecular Formula	C ₆ H ₉ BrN ₂	PubChem[1]
Molecular Weight	189.05 g/mol	PubChem[1]
Appearance	Predicted: Solid	-
XlogP (Predicted)	1.6	PubChem[1]
Monoisotopic Mass	187.9949 Da	PubChem[1]
SMILES	CCN1C(=C(C=N1)Br)C	PubChem[1]
InChI	InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3	PubChem[1]
InChIKey	WTWRJJVWOLSSTM-UHFFFAOYSA-N	PubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-bromo-1-ethyl-5-methyl-1H-pyrazole** is not readily available in the cited literature, a plausible synthetic route can be derived from general methods for the preparation of substituted 4-bromopyrazoles. One such efficient method is the one-pot, three-component reaction of a 1,3-diketone, a hydrazine, and a brominating agent.[2][3]

Representative Experimental Protocol: One-Pot Synthesis of a 4-Bromo-1,3,5-trisubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a 4-bromo-1,3,5-trisubstituted pyrazole, which can be adapted for the synthesis of **4-bromo-1-ethyl-5-methyl-1H-pyrazole** by using pentane-2,4-dione and ethylhydrazine as starting materials.

Reactants:

- 1,3-Diketone (e.g., pentane-2,4-dione)

- Hydrazine derivative (e.g., ethylhydrazine)
- Brominating agent (e.g., N-Bromosuccinimide (NBS) or N-bromosaccharin)[2]
- Catalyst (e.g., silica gel supported sulfuric acid)[2]

Procedure:[2]

- To a mixture of the 1,3-diketone (1 equivalent) and the hydrazine derivative (1 equivalent), add the silica gel supported sulfuric acid catalyst.
- Stir the mixture at room temperature under solvent-free conditions for the time required to form the pyrazole intermediate (monitoring by TLC).
- Add the brominating agent (1 equivalent) to the reaction mixture.
- Continue stirring at room temperature until the bromination is complete (monitoring by TLC).
- Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- The organic layer is then washed, dried, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the pure 4-bromopyrazole derivative.

Note: The reaction conditions, including reaction time and temperature, may need to be optimized for the specific substrates used.

Characterization Data of a Representative 4-Bromopyrazole Derivative

The following table presents typical characterization data for a closely related compound, 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole, as specific data for **4-bromo-1-ethyl-5-methyl-1H-pyrazole** is not available.[2]

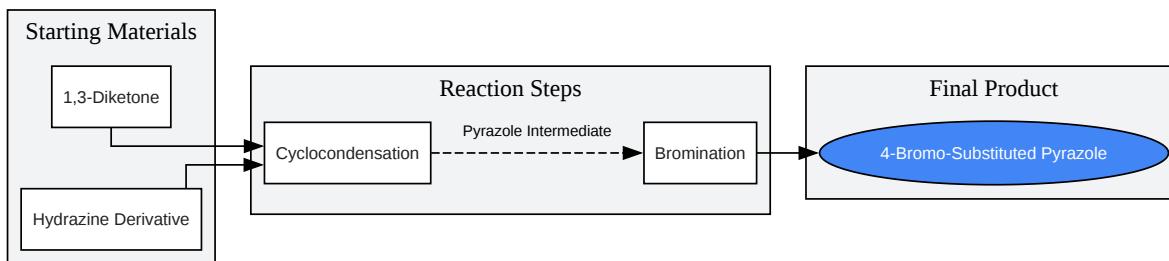
Analysis	Data
^1H NMR (400 MHz, CDCl_3)	δ 7.45-7.36 (m, 5H, Ar-H), 2.31 (s, 3H, CH_3), 2.29 (s, 3H, CH_3)
^{13}C NMR (100 MHz, CDCl_3)	δ 147.5, 139.8, 137.5, 129.1, 127.8, 124.6, 96.3, 12.3, 11.7
IR (KBr, cm^{-1})	3069, 2933, 1507, 1426, 1375, 1037
Mass Spectrometry (MS)	m/z calculated for $\text{C}_{11}\text{H}_{11}\text{BrN}_2$: 250.01; found: 250.01

Biological and Pharmacological Potential

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.^{[4][5][6][7][8]} While the specific biological profile of **4-bromo-1-ethyl-5-methyl-1H-pyrazole** has not been reported, its structural features suggest potential for various therapeutic applications.

The introduction of a bromine atom at the 4-position of the pyrazole ring provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.^[9]

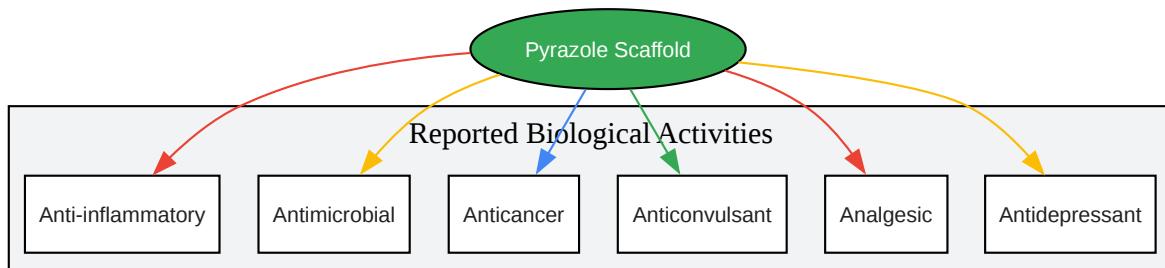
The pyrazole core is present in several clinically approved drugs with diverse mechanisms of action, including anti-inflammatory (e.g., celecoxib), antipsychotic, and analgesic agents.^{[4][5][6]} The broad spectrum of biological activities associated with pyrazole derivatives includes:


- Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic effects.^[7]
- Antimicrobial Activity: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.^[10]
- Anticancer Activity: Several pyrazole-containing compounds have been investigated as potential anticancer agents.^[11]

- Anticonvulsant and Antidepressant Effects: The pyrazole nucleus is also found in compounds with activity in the central nervous system.[11]

Further research is required to elucidate the specific biological targets and pharmacological properties of **4-bromo-1-ethyl-5-methyl-1H-pyrazole**.

Visualizations


Synthetic Workflow for Substituted Pyrazoles

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 4-bromo-substituted pyrazoles.

Diverse Biological Activities of the Pyrazole Scaffold

[Click to download full resolution via product page](#)

Caption: Broad spectrum of biological activities of pyrazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-bromo-1-ethyl-5-methyl-1h-pyrazole (C₆H₉BrN₂)
[pubchemlite.lcsb.uni.lu]
- 2. scielo.org.mx [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 9. nbinfo.com [nbinfo.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-bromo-1-ethyl-5-methyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344454#4-bromo-1-ethyl-5-methyl-1h-pyrazole-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com